molecular formula C24H24N2O2S B1189759 (2E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile

(2E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile

Cat. No.: B1189759
M. Wt: 404.5g/mol
InChI Key: RPSFLSKMICCAKW-DEDYPNTBSA-N
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Description

(2E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is a complex organic compound that features a thiazole ring, a butyl-substituted phenyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Butyl-Substituted Phenyl Group: The butyl-substituted phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Coupling with the Hydroxyphenyl Group: The hydroxyphenyl group can be coupled to the thiazole ring through a Suzuki coupling reaction, using a palladium catalyst.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the aldehyde and malononitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound can be used as a probe to study enzyme interactions and binding affinities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
  • (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
  • (2E)-2-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its hydrophobicity, while the hydroxyphenyl group provides opportunities for hydrogen bonding and other interactions.

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5g/mol

IUPAC Name

(E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C24H24N2O2S/c1-3-5-6-17-7-10-19(11-8-17)21-16-29-24(26-21)20(15-25)13-18-9-12-22(27)23(14-18)28-4-2/h7-14,16,27H,3-6H2,1-2H3/b20-13+

InChI Key

RPSFLSKMICCAKW-DEDYPNTBSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OCC)C#N

Origin of Product

United States

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